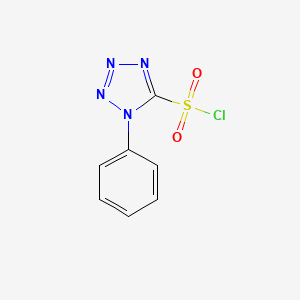
1-Cyclohexyl-5-hydroxypyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-5-hydroxypyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring with a hydroxyl group at the 5-position and a cyclohexyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-hydroxypyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable lactam precursor, followed by hydroxylation at the 5-position. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclohexyl ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include cyclohexyl-substituted pyrrolidinones, ketones, carboxylic acids, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-Cyclohexyl-5-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclohexyl ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxypyrrolidin-2-one: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1-Cyclohexyl-2-pyrrolidinone: Similar structure but without the hydroxyl group at the 5-position, affecting its reactivity and applications
Uniqueness
1-Cyclohexyl-5-hydroxypyrrolidin-2-one is unique due to the presence of both the cyclohexyl group and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
58804-51-6 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-cyclohexyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8-9,12H,1-7H2 |
InChI Key |
WPECWTZEWJWGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(CCC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)





![1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-](/img/structure/B14608234.png)
![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)

